molecular formula C12H11ClN2OS2 B3035222 3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarboxamide CAS No. 303996-54-5

3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarboxamide

Cat. No.: B3035222
CAS No.: 303996-54-5
M. Wt: 298.8 g/mol
InChI Key: ZDMCMTLZTSDEIJ-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarboxamide is a chemical compound with the molecular formula C12H11ClN2OS It is known for its unique structure, which includes a chlorobenzyl group, a sulfanyl group, and an isothiazole ring

Scientific Research Applications

3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarboxamide has several scientific research applications, including:

Mechanism of Action

Future Directions

The related compound may be considered for further drug design endeavors due to its potential as a 11β-HSD1 inhibitor . This could lead to the development of important therapeutic agents for conditions associated with excessive body cortisol .

Biochemical Analysis

Biochemical Properties

3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarboxamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with certain kinases, leading to the modulation of phosphorylation processes. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby altering their catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in gene expression that regulate cell proliferation and apoptosis. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, this compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to influence the activity of cytochrome P450 enzymes, which play a critical role in the metabolism of xenobiotics and endogenous compounds. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in specific tissues where it exerts its biochemical effects. The localization and accumulation of this compound are influenced by its interactions with transport proteins, which facilitate its movement within the cellular environment .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with biomolecules to exert its effects. Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments, ensuring its proper localization and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarboxamide typically involves the reaction of 4-chlorobenzyl chloride with 5-methyl-4-isothiazolecarboxamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with modified functional groups .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS2/c1-7-10(11(14)16)12(15-18-7)17-6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMCMTLZTSDEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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